molecular formula C21H27ClN4O2S B2529925 N-(2-chlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 900012-80-8

N-(2-chlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2529925
CAS RN: 900012-80-8
M. Wt: 434.98
InChI Key: WDRWGKVWBSXSPX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chlorophenyl group, a hexahydroquinazolinone group, a thioacetamide group, and a dimethylaminopropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to determine the exact 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, and the hexahydroquinazolinone group might participate in condensation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Scientific Research Applications

Chemical Structure and Properties N-(2-chlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, due to its complex structure, has been a subject of interest in various scientific studies focusing on its structural aspects, properties, and potential applications in medicinal chemistry. Research has delved into the structural characteristics of related compounds, highlighting their potential in forming salts and inclusion compounds, which could have implications in drug design and development (Karmakar et al., 2007).

Antitumor Activities Significant strides have been made in exploring the antitumor capabilities of compounds structurally similar to N-(2-chlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. Studies have shown that certain novel series of quinazolinone analogues exhibit broad spectrum antitumor activity, suggesting the potential of such compounds in cancer therapy (Al-Suwaidan et al., 2016).

Neuroprotective Effects Research on novel anilidoquinoline derivatives structurally related to the compound has revealed their efficacy in treating neurological conditions such as Japanese encephalitis. These compounds have demonstrated significant antiviral and antiapoptotic effects in vitro, alongside decreases in viral load and increases in survival rates in animal models, suggesting their potential as therapeutic agents in viral encephalitis (Ghosh et al., 2008).

Molecular Docking and Spectroscopy Studies Detailed studies have been conducted on similar quinazolinone derivatives, employing techniques such as DFT calculations, molecular docking, and vibrational spectroscopy to understand their interactions at the molecular level. These investigations provide insights into the compound's potential interactions with biological targets, its electronic structure, and implications for drug development (El-Azab et al., 2016).

Antimicrobial Applications Further research has been dedicated to exploring the antimicrobial properties of quinazolinone compounds, with some studies synthesizing new derivatives and evaluating their efficacy against various bacterial strains. This research has highlighted the potential of these compounds as novel antimicrobial agents, capable of addressing the challenge of antibiotic resistance (Patel & Shaikh, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological receptors or enzymes .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2S/c1-25(2)12-7-13-26-18-11-6-3-8-15(18)20(24-21(26)28)29-14-19(27)23-17-10-5-4-9-16(17)22/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWGKVWBSXSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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